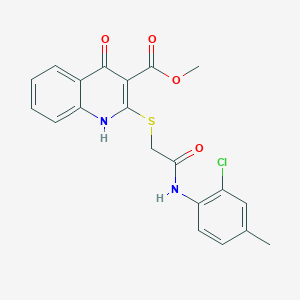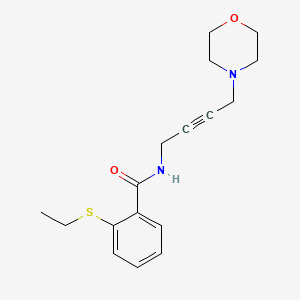
2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Mécanisme D'action
The mechanism of action of 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide involves the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. Specifically, this compound inhibits the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell differentiation. By inhibiting histone deacetylases, 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide can alter gene expression patterns and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide are complex and varied. This compound has been shown to affect various signaling pathways and enzymes, leading to changes in gene expression, cell growth, and survival. In addition, 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide in lab experiments is its potent anticancer and neuroprotective properties. This compound has been shown to be effective in inhibiting the growth of cancer cells and protecting neurons from damage caused by oxidative stress and inflammation. However, one limitation of using this compound in lab experiments is its potential toxicity, as it may cause damage to normal cells in addition to cancer cells.
Orientations Futures
There are many future directions for research on 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide. One area of research is the development of new and more efficient synthesis methods for this compound, which could lead to increased availability for research and potential clinical use. Another area of research is the identification of specific signaling pathways and enzymes that are affected by 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide, which could lead to the development of more targeted therapies for cancer and neurodegenerative diseases. Finally, further research is needed to determine the potential toxicity of this compound and its effects on normal cells in addition to cancer cells.
Méthodes De Synthèse
The synthesis of 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide involves the reaction of 4-morpholinobut-2-yn-1-amine with ethyl isothiocyanate in the presence of a catalyst. The resulting product is then treated with benzoyl chloride to obtain the final compound.
Applications De Recherche Scientifique
2-(Ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to have anticancer properties, as it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. In addition, 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide has been shown to have neuroprotective effects, as it protects neurons from damage caused by oxidative stress and inflammation.
Propriétés
IUPAC Name |
2-ethylsulfanyl-N-(4-morpholin-4-ylbut-2-ynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-2-22-16-8-4-3-7-15(16)17(20)18-9-5-6-10-19-11-13-21-14-12-19/h3-4,7-8H,2,9-14H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPXDPKPJXPEBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC#CCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

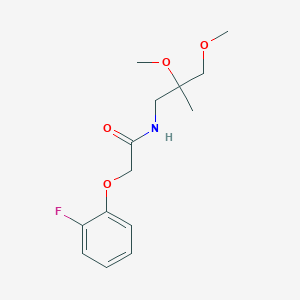
![6-chloro-N-[5-pyrrolidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B2785837.png)
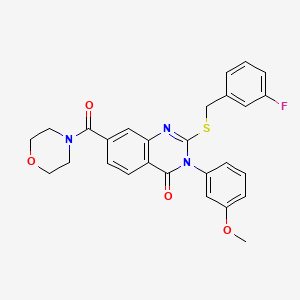
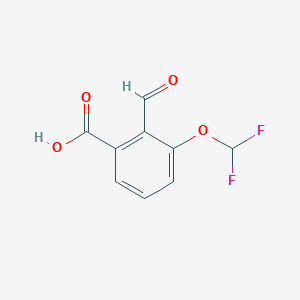
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(3-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2785840.png)
![8-(sec-butyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2785845.png)
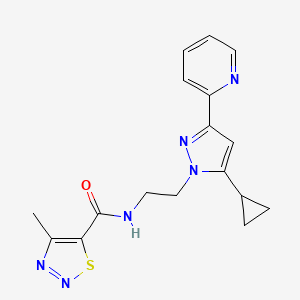
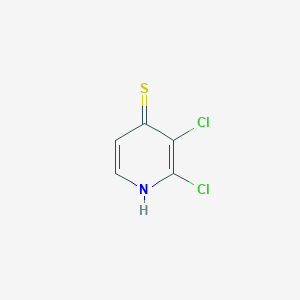
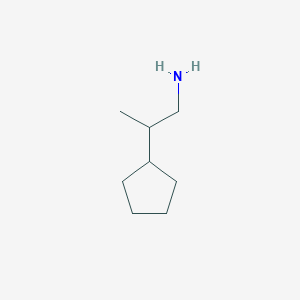
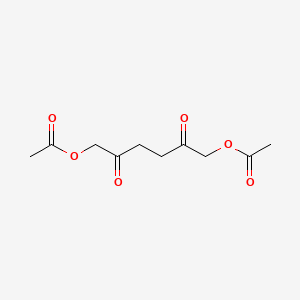
![1-(3-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2785853.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)picolinamide](/img/structure/B2785855.png)
